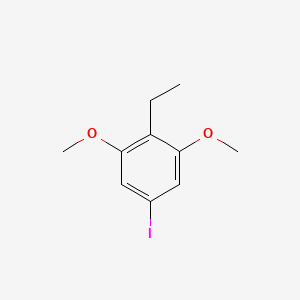
1,3-Dimethoxy-2-ethyl-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2. It is a derivative of benzene, featuring methoxy, ethyl, and iodine substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-ethyl-5-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-dimethoxy-2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Quinones and other oxidized derivatives.
Coupling: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
1,3-Dimethoxy-2-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-ethyl-5-iodobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups influence its electronic properties, making it reactive towards electrophiles and nucleophiles. The iodine atom can participate in halogen bonding and other interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain reactions.
2-Ethyl-5-iodobenzene: Lacks the methoxy groups, affecting its electronic properties and reactivity.
1,3-Dimethoxy-5-iodobenzene: Similar but lacks the ethyl group, influencing its steric and electronic characteristics.
Uniqueness
1,3-Dimethoxy-2-ethyl-5-iodobenzene is unique due to the combination of methoxy, ethyl, and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
2-ethyl-5-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-8-9(12-2)5-7(11)6-10(8)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
QIFXZJOLFGZNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



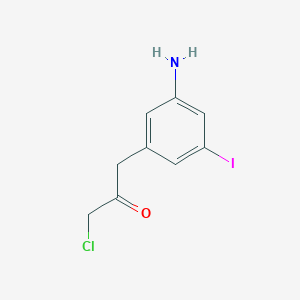
![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)

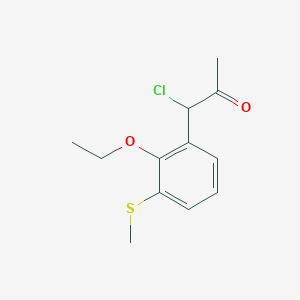

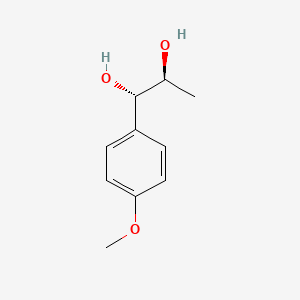
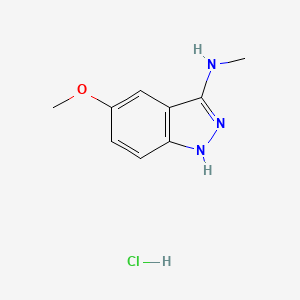
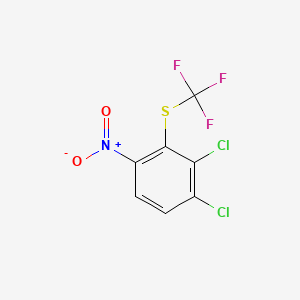
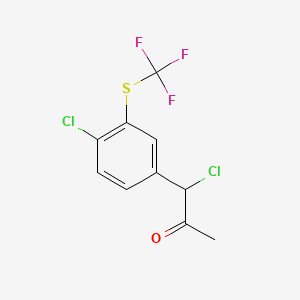
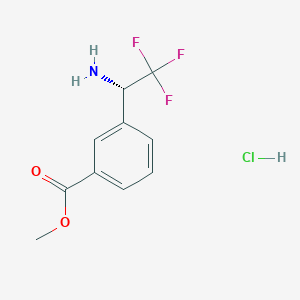
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)


